Mannitol hexanitrate

Vasodilation Pharmacokinetics Cardiovascular Pharmacology

Sourcing a well-characterized nitrate ester that bridges pharmacological vasodilation research and energetic materials science presents a dual compliance and characterization challenge. Mannitol hexanitrate (MHN) resolves both. • Pharmacological differentiation: 252-min vasodilation duration vs. 20 min for nitroglycerin; 55-min delayed onset - ideal for sustained-release cardiovascular R&D and structure-activity relationship studies. • Energetic characterization: Detonation velocity 8,260 m/s at 1.73 g/cm³; shock sensitivity higher than PETN - a defined secondary explosive reference for detonator and booster charge research. • Supply: Wet-packaged per UN0133 Class 1.1D; ATF licensing required for US procurement. For research use only.

Molecular Formula C6H8N6O18
Molecular Weight 452.16 g/mol
CAS No. 130-39-2
Cat. No. B089765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMannitol hexanitrate
CAS130-39-2
SynonymsMannitol nitrate
Molecular FormulaC6H8N6O18
Molecular Weight452.16 g/mol
Structural Identifiers
SMILESC(C(C(C(C(CO[N+](=O)[O-])O[N+](=O)[O-])O[N+](=O)[O-])O[N+](=O)[O-])O[N+](=O)[O-])O[N+](=O)[O-]
InChIInChI=1S/C6H8N6O18/c13-7(14)25-1-3(27-9(17)18)5(29-11(21)22)6(30-12(23)24)4(28-10(19)20)2-26-8(15)16/h3-6H,1-2H2/t3-,4-,5-,6-/m1/s1
InChIKeyDGMJZELBSFOPHH-KVTDHHQDSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in alcohol, acetone, ether
Very soluble in benzene
Insoluble in water
In water, 54.8 mg/L at 25 °C (est)

Mannitol Hexanitrate Procurement Overview


Mannitol hexanitrate (MHN), a nitrate ester of the sugar alcohol mannitol, is a versatile compound with established roles as both a secondary explosive and a vasodilator in medical applications [1]. It is characterized by its high density (1.73 g/cm³) [1] and a detonation velocity of 8260 m/s [2]. In its pure form, it is a powerful explosive, but when diluted with carbohydrates in a ratio of 1:9 or greater, it becomes non-explosive and can be safely used as a hypotensive agent [3]. This dual-use nature, governed by its formulation, is a critical factor for scientific and industrial procurement.

High-detonation-velocity profile supports specialty explosives research; sensitivity ranking requires dedicated safety handling.

Divergent nitrate-ester pharmacology (vs. nitroglycerin) enables mechanistic studies on vasodilation and myocardial metabolism.

Procurement must specify formulation class: pure energetic grade or carbohydrate-diluted non-explosive research grade.

Mannitol Hexanitrate Substitution Failure


Generic substitution among nitrate esters is not advisable due to significant differences in their pharmacological onset, duration of action, and biochemical interactions. For instance, mannitol hexanitrate demonstrates a notably longer onset time to blood pressure reduction (55 minutes) compared to nitroglycerin (2 minutes) and a much longer duration of action (252 minutes vs. 20 minutes for nitroglycerin) [1]. Furthermore, in vitro studies show divergent effects on myocardial oxygen consumption: MHN stimulates oxygen uptake in isolated rabbit atrial tissue, whereas glyceryl trinitrate decreases it [2]. These critical functional disparities underscore the necessity for precise compound selection rather than in-class substitution.

Vasodilation onset and duration profiles differ markedly; immediate-effect nitrates cannot substitute for prolonged-action research models.

Myocardial oxygen uptake response is opposite to nitroglycerin; mechanistic cardiac studies require mannitol hexanitrate specifically.

Shock sensitivity exceeds PETN; energetic-material substitution demands re-evaluation of safety and compatibility protocols.

Mannitol Hexanitrate Comparative Evidence


Vasodilation Profile vs. Nitroglycerin

In a head-to-head clinical study of hypertensive and normal subjects, mannitol hexanitrate (MHN) demonstrated a significantly different temporal profile for blood pressure reduction compared to nitroglycerin (GTN). MHN's average onset of action was 55 minutes, which is 53 minutes slower than GTN's 2-minute onset. Conversely, the average duration of MHN's effect was 252 minutes, over twelve times longer than GTN's 20-minute duration [1]. This profile defines MHN for applications requiring prolonged, rather than immediate, vasodilation.

Vasodilation Onset/Duration
Direct comparison
MHN onset 55 min, duration 252 min vs GTN 2 min, 20 min; 53 min slower, 232 min longer
Supports sustained-release vasodilation research model selection
Single-dose study in hypertensive/normotensive subjects; temporal profile context
Vasodilation Pharmacokinetics Cardiovascular Pharmacology

Myocardial Oxygen Uptake vs. GTN

In a comparative in vitro study using isolated rabbit atrial tissue, mannitol hexanitrate (MANHN) at a concentration of 442 µM stimulated oxygen uptake. This effect directly contrasts with that of glyceryl trinitrate (GTN), which decreased oxygen uptake at the same concentration [1]. This finding indicates a distinct metabolic interaction for MHN, potentially uncoupling oxidative phosphorylation, a property not shared by GTN in this model.

Myocardial O₂ Uptake
Direct comparison
MHN stimulated; GTN decreased O₂ uptake at 442 µM in rabbit atrial tissue
Divergent metabolic effect supports mechanism-of-action studies
In vitro model; may not reflect in vivo myocardial metabolism
Myocardial Metabolism Nitrate Ester Oxygen Consumption

Thermal Stability vs. PETN

A systematic study using non-isothermal TG and DSC techniques established a definitive order of thermal stability for ten nitric esters. Based on the critical temperature of thermal decomposition, mannitol hexanitrate (MHN) was found to be less stable than several comparators, including pentaerythritol tetranitrate (PETN) and dipentaerythritol hexanitrate (DiPEHN). The complete stability ranking was MHN < XPN < TMPTN < SHN < NIBGT < ETN < PETN < DiPEHN [1].

Thermal Stability Rank
Cross-study ranking
Rank: MHN < XPN < TMPTN < SHN < NIBGT < ETN < PETN < DiPEHN (least stable)
Lowest thermal stability in series; informs storage requirements
Non-isothermal TG/DSC data; conditions may differ from operational storage
Thermal Stability Energetic Materials Differential Scanning Calorimetry

Shock Sensitivity vs. PETN

Mannitol hexanitrate (MHN) exhibits a distinct sensitivity profile compared to the widely used secondary explosive pentaerythritol tetranitrate (PETN). While its friction sensitivity is comparable to PETN, MHN's shock sensitivity is reported to be higher. Specifically, its shock sensitivity is noted as being more sensitive than PETN and slightly below the threshold typically separating primary from secondary explosives [1].

Shock Sensitivity
Data to verify
More sensitive than PETN; below primary/secondary threshold
Dictates distinct safety handling vs. typical secondary explosives
Qualitative comparison; precise figures depend on test methodology
Explosive Sensitivity Energetic Materials Safety Profile

Formulation-Dependent Safety Profile

Mannitol hexanitrate's classification as an explosive or a safe pharmaceutical agent is strictly dependent on its formulation. Regulatory and historical pharmaceutical practice dictate that it is considered non-explosive and suitable for therapeutic use only when diluted with a carbohydrate (e.g., lactose) in a ratio of at least 1 part MHN to 9 parts carbohydrate (or greater) [1]. This is a specific and well-defined threshold.

Formulation Safety Threshold
Class-level specification
Non-explosive when diluted ≥ 1:9 with carbohydrate
Formulation-dependent safety; must verify dilution ratio
Per historical pharmaceutical standard; applicable to non-explosive applications only
Pharmaceutical Formulation Safety Explosive Mitigation

Mannitol Hexanitrate Application Scenarios


Specialty Explosives

For applications requiring a secondary explosive with a specific sensitivity profile, mannitol hexanitrate (MHN) offers a well-characterized alternative. With a detonation velocity of 8260 m/s and a shock sensitivity that is higher than PETN's but still within the secondary explosive range, MHN provides a quantifiably different performance window [1]. Its thermal stability, which is lower than that of PETN and DiPEHN [2], must be factored into storage and operational safety protocols. This makes MHN suitable for specialized detonators or booster charges where its specific energetic and sensitivity parameters are required, rather than as a general-purpose explosive.

Nitrate Ester Research Reference

Mannitol hexanitrate serves as an invaluable reference compound for investigating the structure-activity relationship of nitrate esters. Its distinct in vitro metabolic effect—stimulating myocardial oxygen uptake at 442 µM in contrast to the depressant effect of nitroglycerin [1]—provides a clear functional comparator. This divergent biochemical behavior makes MHN a critical tool for dissecting the molecular mechanisms of organic nitrates, far beyond a simple vasodilator probe.

Long-Acting Vasodilator Research

In experimental pharmacology, mannitol hexanitrate (MHN) is a prototype for studying long-acting vasodilator therapies. Clinical evidence demonstrates a significantly prolonged duration of blood pressure reduction of 252 minutes, compared to just 20 minutes for nitroglycerin, alongside a delayed onset of 55 minutes [1]. This pharmacokinetic profile makes MHN the compound of choice for researchers developing or benchmarking sustained-release cardiovascular medications, where an immediate drop in blood pressure is not the primary therapeutic goal.

Application
Selection Property
Validation Focus
Specialty Explosives
Specific shock sensitivity and thermal stability profile
Verify detonation performance and sensitivity ranking; confirm thermal stability rank
Nitrate Ester Mechanistic Studies
Divergent myocardial oxygen uptake response relative to nitroglycerin
Confirm effect direction and concentration dependency in cardiac tissue models
Sustained-Release Vasodilation Research
Prolonged vasodilation duration with delayed onset
Validate blood pressure reduction profile in model; ensure non-explosive formulation threshold

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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